Cas no 870004-04-9 (4,4,5,5-Tetramethyl-2-(4-vinylphenyl)-1,3,2-dioxaborolane)

4,4,5,5-Tetramethyl-2-(4-vinylphenyl)-1,3,2-dioxaborolane structure
870004-04-9 structure
商品名:4,4,5,5-Tetramethyl-2-(4-vinylphenyl)-1,3,2-dioxaborolane
CAS番号:870004-04-9
MF:C14H19BO2
メガワット:230.110464334488
MDL:MFCD18733870
CID:1860298
PubChem ID:23629516

4,4,5,5-Tetramethyl-2-(4-vinylphenyl)-1,3,2-dioxaborolane 化学的及び物理的性質

名前と識別子

    • 4,4,5,5-tetramethyl-2-(4-vinylphenyl)-1,3,2-dioxaborolane
    • (4-VINYLPHENYL)BORONIC ACID PINACOL ESTER
    • 4-Vinylphenylboronic acid pinacol ester
    • 4-aminosrtyrene
    • 4-Aminostryene
    • 4-Ethenylaniline
    • 4-ethenyl-benzenamin
    • 4-vinylaniline
    • 4-vinylphenylamine
    • 4-vinylphenylpinacol-boronic ester
    • aminostyrene
    • p-amino-styrene
    • para amino vinyl benzene
    • P-VINYLANILINE
    • Styrene-4-amine
    • 2-(4-ethenylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • AMTB398
    • C14H19B02
    • FCH2752338
    • OR310973
    • AK167859
    • 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)styrene
    • 2-(4-Vinylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborole
    • 1,3,2-Dioxaborolane, 2-(4-ethenylphenyl)-4,4,5,5-tetrameth
    • 2-(4-Ethenylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (ACI)
    • p-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)styrene
    • SY271944
    • AKOS024258539
    • DB-103638
    • EN300-1706457
    • 870004-04-9
    • SCHEMBL476834
    • AS-2499
    • CS-0158022
    • MFCD18733870
    • 1,3,2-Dioxaborolane, 2-(4-ethenylphenyl)-4,4,5,5-tetramethyl-
    • 4,4,5,5-Tetramethyl-2-(4-vinylphenyl)-1,3,2-dioxaborolane
    • MDL: MFCD18733870
    • インチ: 1S/C14H19BO2/c1-6-11-7-9-12(10-8-11)15-16-13(2,3)14(4,5)17-15/h6-10H,1H2,2-5H3
    • InChIKey: ONBKTEDYJFZZCU-UHFFFAOYSA-N
    • ほほえんだ: O1C(C)(C)C(C)(C)OB1C1C=CC(C=C)=CC=1

計算された属性

  • せいみつぶんしりょう: 230.14800
  • どういたいしつりょう: 230.1478100g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 17
  • 回転可能化学結合数: 2
  • 複雑さ: 275
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 18.5

じっけんとくせい

  • 屈折率: 1.5
  • PSA: 18.46000
  • LogP: 2.62880

4,4,5,5-Tetramethyl-2-(4-vinylphenyl)-1,3,2-dioxaborolane セキュリティ情報

4,4,5,5-Tetramethyl-2-(4-vinylphenyl)-1,3,2-dioxaborolane 税関データ

  • 税関コード:2931900090
  • 税関データ:

    中国税関番号:

    2931900090

    概要:

    その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。監督管理条件:AB(入国貨物通関表、出国貨物通関表)。最恵国待遇関税:6.5%。一般関税:30.0%

    要約:

    2931900090。その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。最恵国待遇関税:6.5%。一般関税:30.0%

4,4,5,5-Tetramethyl-2-(4-vinylphenyl)-1,3,2-dioxaborolane 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Key Organics Ltd
AS-2499-1G
(4-vinylphenyl)boronic acid pinacol ester
870004-04-9 >95%
1g
£40.00 2025-02-08
Key Organics Ltd
AS-2499-5MG
(4-vinylphenyl)boronic acid pinacol ester
870004-04-9 >95%
5mg
£46.00 2025-02-08
abcr
AB337063-5 g
(4-Vinylphenyl)boronic acid pinacol ester; .
870004-04-9
5 g
€287.00 2023-07-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1228662-250mg
4,4,5,5-Tetramethyl-2-(4-vinylphenyl)-1,3,2-dioxaborolane
870004-04-9 97%
250mg
¥74.00 2024-04-27
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1228662-25g
4,4,5,5-Tetramethyl-2-(4-vinylphenyl)-1,3,2-dioxaborolane
870004-04-9 97%
25g
¥2814.00 2024-04-27
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1228662-1g
4,4,5,5-Tetramethyl-2-(4-vinylphenyl)-1,3,2-dioxaborolane
870004-04-9 97%
1g
¥219.00 2024-04-27
abcr
AB337063-5g
(4-Vinylphenyl)boronic acid pinacol ester; .
870004-04-9
5g
€276.50 2025-02-19
Ambeed
A269367-25g
4,4,5,5-Tetramethyl-2-(4-vinylphenyl)-1,3,2-dioxaborolane
870004-04-9 98%
25g
$552.0 2025-03-03
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBEB0870-10G
4,4,5,5-tetramethyl-2-(4-vinylphenyl)-1,3,2-dioxaborolane
870004-04-9 95%
10g
¥ 4,237.00 2023-04-13
eNovation Chemicals LLC
D961176-25g
1,3,2-Dioxaborolane, 2-(4-ethenylphenyl)-4,4,5,5-tetramethyl-
870004-04-9 98%
25g
$340 2024-06-06

4,4,5,5-Tetramethyl-2-(4-vinylphenyl)-1,3,2-dioxaborolane 合成方法

Synthetic Routes 1

はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  3.1 s, 0 °C
1.2 -20 °C
リファレンス
Switchable Chemoselectivity of Reactive Intermediates Formation and Their Direct Use in A Flow Microreactor
Ashikari, Yosuke ; et al, Chemistry - A European Journal, 2021, 27(65), 16107-16111

Synthetic Routes 2

はんのうじょうけん
1.1 Reagents: Potassium carbonate Catalysts: Tri-o-tolylphosphine ,  Tris(dibenzylideneacetone)dipalladium ,  2-(4,5-Dihydro-4,4-dimethyl-2-oxazolyl)-3-(1-methylethoxy)pyridine Solvents: 1,2-Dichloroethane ;  2 h, 130 °C
リファレンス
Functionalized styrene synthesis via palladium-catalyzed C-C cleavage of aryl ketones
Zhang, Xu; et al, Tetrahedron Letters, 2022, 95,

Synthetic Routes 3

はんのうじょうけん
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ;  < 60 °C; 2 h, 60 °C; 60 °C → -78 °C
1.2 Reagents: Tributyl borate ;  -78 °C; -78 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  rt
1.4 Solvents: Dichloromethane ;  3 h, rt
リファレンス
Preparation of Organoboron Block Copolymers via ATRP of Silicon and Boron-Functionalized Monomers
Qin, Yang; et al, Macromolecules, 2005, 38(22), 8987-8990

Synthetic Routes 4

はんのうじょうけん
1.1 Solvents: 1,4-Dioxane ;  2 h, 88 °C
リファレンス
Development of fructosyl valine binding polymers by covalent imprinting
Rajkumar, Rajagopal; et al, Biosensors & Bioelectronics, 2007, 22(12), 3318-3325

Synthetic Routes 5

はんのうじょうけん
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Tetrahydrofuran ;  12 h, 100 °C; 100 °C → rt
リファレンス
Ir-Catalyzed Intramolecular Transannulation/C(sp2)-H Amination of 1,2,3,4-Tetrazoles by Electrocyclization
Das, Sandip Kumar; et al, Journal of the American Chemical Society, 2018, 140(27), 8429-8433

Synthetic Routes 6

はんのうじょうけん
1.1 Reagents: Magnesium
2.1 Reagents: Trimethyl borate Solvents: Tetrahydrofuran ;  -45 °C; 3 h, -45 °C → rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
3.1 Reagents: Sulfuric acid magnesium salt (1:1) Solvents: Dichloromethane ;  1 h, rt
リファレンス
Superacidic porous polymer catalyst and its application in esterification of carboxylic acid
Park, Eun Joo; et al, Structural Chemistry, 2017, 28(2), 493-500

Synthetic Routes 7

はんのうじょうけん
1.1 Reagents: Sulfuric acid magnesium salt (1:1) Solvents: Dichloromethane ;  overnight, rt
リファレンス
Multifunctional Tunable Polymethacrylates for Enhanced Shear Stability and Wear Prevention
Campbell, Kristen B.; et al, ACS Applied Polymer Materials, 2020, 2(7), 2839-2848

Synthetic Routes 8

はんのうじょうけん
1.1 Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Tetrahydrofuran ;  36 h, 75 °C
1.2 Reagents: Methanol
リファレンス
Merging Iridium-Catalyzed C-H Borylations with Palladium-Catalyzed Cross-Couplings Using Triorganoindium Reagents
Jayasundara, Chathurika R. K. ; et al, Journal of Organic Chemistry, 2022, 87(1), 751-759

Synthetic Routes 9

はんのうじょうけん
1.1 Reagents: Sodium acetate ,  Hydroxyamine hydrochloride Solvents: Ethanol ;  2 h, 90 °C
2.1 Reagents: Pyridine Solvents: Dichloromethane ;  0 °C
3.1 Reagents: Potassium carbonate Catalysts: Tri-o-tolylphosphine ,  Tris(dibenzylideneacetone)dipalladium ,  2-(4,5-Dihydro-4,4-dimethyl-2-oxazolyl)-3-(1-methylethoxy)pyridine Solvents: 1,2-Dichloroethane ;  2 h, 130 °C
リファレンス
Functionalized styrene synthesis via palladium-catalyzed C-C cleavage of aryl ketones
Zhang, Xu; et al, Tetrahedron Letters, 2022, 95,

Synthetic Routes 10

はんのうじょうけん
1.1 Reagents: Sulfuric acid magnesium salt (1:1) Solvents: Tetrahydrofuran ;  12 h, rt
リファレンス
Preparation and characterization of boronic acid- functionalized halloysite nanotube/poly(vinyl alcohol) nanocomposites
Mukai, Masaru; et al, Polymer, 2019, 178,

Synthetic Routes 11

はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  0 °C; 1 h, 0 °C
1.2 overnight, rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  rt
リファレンス
Direct and modular access to allylic amines via nickel-catalyzed three-component coupling
Xu, Changyu; et al, ChemRxiv, 2023, 1, 1-6

Synthetic Routes 12

はんのうじょうけん
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  1 h, 0 °C
1.2 0 °C; 16 h, rt
リファレンス
Self-supported heterogeneous dirhodium(II) catalyst for nitrene and carbene transfer reactions
Satheesh, Vanaparthi; et al, ChemRxiv, 2023, 1, 1-6

Synthetic Routes 13

はんのうじょうけん
1.1 Reagents: Zinc ,  Lithium iodide Catalysts: Dichloro[1,1′-(1,3-propanediyl)bis[1,1-diphenylphosphine-κP]]nickel Solvents: Dimethyl isosorbide ;  8 h, 65 °C
1.2 Reagents: Ammonium chloride Solvents: Water
リファレンス
Nickel-Catalyzed Reductive Cross-Coupling of Aryl Bromides with Vinyl Acetate in Dimethyl Isosorbide as a Sustainable Solvent
Su, Mincong; et al, Organic Letters, 2022, 24(1), 354-358

Synthetic Routes 14

はんのうじょうけん
1.1 Reagents: Pyridine Solvents: Dichloromethane ;  0 °C
2.1 Reagents: Potassium carbonate Catalysts: Tri-o-tolylphosphine ,  Tris(dibenzylideneacetone)dipalladium ,  2-(4,5-Dihydro-4,4-dimethyl-2-oxazolyl)-3-(1-methylethoxy)pyridine Solvents: 1,2-Dichloroethane ;  2 h, 130 °C
リファレンス
Functionalized styrene synthesis via palladium-catalyzed C-C cleavage of aryl ketones
Zhang, Xu; et al, Tetrahedron Letters, 2022, 95,

Synthetic Routes 15

はんのうじょうけん
1.1 Reagents: Trimethyl borate Solvents: Tetrahydrofuran ;  -45 °C; 3 h, -45 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
2.1 Reagents: Sulfuric acid magnesium salt (1:1) Solvents: Dichloromethane ;  1 h, rt
リファレンス
Superacidic porous polymer catalyst and its application in esterification of carboxylic acid
Park, Eun Joo; et al, Structural Chemistry, 2017, 28(2), 493-500

Synthetic Routes 16

はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 1 h, -78 °C
1.2 -78 °C; 30 min, -78 °C
リファレンス
The Suzuki modification of functional polydimethylsiloxanes
Drozdov, Fedor V.; et al, Mendeleev Communications, 2017, 27(6), 570-571

Synthetic Routes 17

はんのうじょうけん
1.1 Reagents: tert-Butyl nitrite Solvents: Acetonitrile ;  2 h, 80 °C
リファレンス
Synthesis of Pinacol Arylboronates from Aromatic Amines: A Metal-Free Transformation
Qiu, Di; et al, Journal of Organic Chemistry, 2013, 78(5), 1923-1933

Synthetic Routes 18

はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  -78 °C; 1 h, -78 °C
1.2 -78 °C; 30 min, -78 °C; -78 °C → rt; overnight, rt
リファレンス
Synthesis of new functional hexamethyltrisiloxanes and telechelic polydimethylsiloxanes based on them
Drozdov, F. V. ; et al, Journal of Applied Polymer Science, 2018, 135(47),

Synthetic Routes 19

はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -60 °C
リファレンス
Investigation of a Lithium-Halogen Exchange Flow Process for the Preparation of Boronates by Using a Cryo-Flow Reactor
Newby, James A.; et al, Chemistry - A European Journal, 2014, 20(1), 263-271

Synthetic Routes 20

はんのうじょうけん
1.1 Reagents: Sulfuric acid magnesium salt (1:1) Solvents: Tetrahydrofuran ;  3 h, rt
リファレンス
Synthesis of All-Carbon Quaternary Centers by Palladium-Catalyzed Olefin Dicarbofunctionalization
Koy, Maximilian ; et al, Angewandte Chemie, 2020, 59(6), 2375-2379

Synthetic Routes 21

はんのうじょうけん
1.1 Reagents: Potassium methoxide Solvents: Methyl ether ;  10 min, 30 °C
1.2 30 °C; 1 h, 30 °C; 30 °C → -7 °C
1.3 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  -7 °C
リファレンス
Boryl substitution of functionalized aryl-, heteroaryl- and alkenyl halides with silylborane and an alkoxy base: expanded scope and mechanistic studies
Yamamoto, Eiji; et al, Chemical Science, 2015, 6(5), 2943-2951

Synthetic Routes 22

はんのうじょうけん
1.1 Reagents: Potassium tert-butoxide Catalysts: Iron(III) acetylacetonate Solvents: Toluene ;  16 h, 130 °C; 130 °C → rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt
リファレンス
Iron-catalyzed borylation of aryl chlorides in the presence of potassium t-butoxide
Yoshida, Takumi; et al, ACS Catalysis, 2017, 7(5), 3199-3203

Synthetic Routes 23

はんのうじょうけん
1.1 Reagents: tert-Butyl nitrite Solvents: Acetonitrile
リファレンス
Direct synthesis of arylboronic pinacol esters from arylamines
Qiu, Di; et al, Organic Chemistry Frontiers, 2014, 1(4), 422-425

Synthetic Routes 24

はんのうじょうけん
リファレンス
Cobalt-Catalyzed, Imine-Directed Olefin Hydroarylation under Grignard-Free Conditions
Xu, Wengang; et al, Advanced Synthesis & Catalysis, 2016, 358(15), 2564-2568

4,4,5,5-Tetramethyl-2-(4-vinylphenyl)-1,3,2-dioxaborolane Raw materials

4,4,5,5-Tetramethyl-2-(4-vinylphenyl)-1,3,2-dioxaborolane Preparation Products

4,4,5,5-Tetramethyl-2-(4-vinylphenyl)-1,3,2-dioxaborolane 関連文献

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